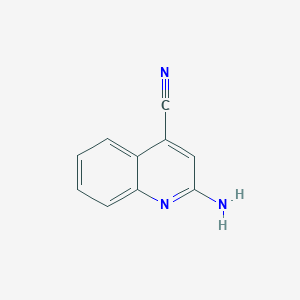

2-Aminoquinoline-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQRVUKLTUBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-62-7 | |

| Record name | 2-aminoquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoquinoline 4 Carbonitrile and Its Analogues

Conventional Synthetic Approaches and Mechanistic Considerations

Traditional methods for the synthesis of quinoline (B57606) derivatives have been refined over the years to improve yields and introduce diverse functionalities. These approaches often involve well-established named reactions that form the backbone of heterocyclic chemistry.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. rsc.org Several MCRs have been successfully employed for the synthesis of 2-aminoquinoline-4-carbonitrile and its analogues.

A common and effective MCR for this purpose is the one-pot condensation of an aromatic amine, an aromatic aldehyde, and malononitrile (B47326). researchgate.netafricanjournalofbiomedicalresearch.com This reaction proceeds through a series of steps, often initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the amine and subsequent cyclization and aromatization to yield the desired quinoline-carbonitrile core. The versatility of MCRs allows for the introduction of a wide range of substituents on the quinoline ring by varying the starting materials. rsc.org For instance, the use of different aromatic aldehydes and anilines leads to a library of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.netafricanjournalofbiomedicalresearch.com

A study by Waghmare et al. demonstrated a one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles using a Mannich-type reaction involving aromatic amines, aromatic aldehydes, and malononitrile in ethanol (B145695) at 80°C. researchgate.netafricanjournalofbiomedicalresearch.com This approach highlights the efficiency of MCRs in constructing the quinoline scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Aromatic Amine | Aromatic Aldehyde | Malononitrile | 2-Amino-4-arylquinoline-3-carbonitrile | researchgate.netafricanjournalofbiomedicalresearch.com |

| Aryl diazonium salts | Nitriles | Alkynes | Multiply substituted quinolines | organic-chemistry.org |

| Isatin (B1672199) | Propiolates | Sodium O-alkyl carbonodithioates | Quinoline-dicarboxylate derivatives | iicbe.org |

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org

In the context of 2-aminoquinoline (B145021) synthesis, a variation of the Friedländer reaction can be employed where a 2-aminoaryl ketone reacts with a compound like malononitrile. The reaction proceeds through an initial condensation to form an imine or enamine intermediate, which then undergoes cyclization and dehydration to afford the quinoline ring. researchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the product. researchgate.net For example, the use of an inexpensive and non-toxic promoter like ammonium (B1175870) chloride has been shown to be effective in Friedländer hetero-annulations. researchgate.net

Two primary mechanisms have been proposed for the Friedländer synthesis. The first involves an initial aldol-type reaction between the reactants, followed by cyclization and dehydration. The second mechanism suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol (B89426) condensation. wikipedia.org

| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Product Type | Reference |

| 2-Aminobenzaldehyde | Ketone | Acid or Base | Quinoline derivative | wikipedia.org |

| 2-Aminoaryl ketone | α-Methylene compound | Ammonium Chloride | Polysubstituted quinoline | researchgate.net |

| 2-Aminobenzophenone (B122507) | Ketones | Choline-based deep eutectic solvents | Polysubstituted quinolines | researchgate.net |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the reaction of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, the Knoevenagel condensation plays a crucial role in the formation of a key intermediate. For instance, the reaction between an aromatic aldehyde and malononitrile yields an arylmethylenemalononitrile. This intermediate is then reacted with an aniline (B41778) derivative in a subsequent step, leading to the formation of the quinoline ring through a Michael addition and cyclization cascade. nih.gov This two-step approach, where the Knoevenagel condensation is the initial step, provides a controlled pathway to the desired quinoline-carbonitrile scaffold. nih.gov

| Carbonyl Compound | Active Methylene Compound | Catalyst | Intermediate Product | Reference |

| Aromatic Aldehyde | Malononitrile | Weak Base (e.g., piperidine) | Arylmethylenemalononitrile | wikipedia.orgnih.gov |

| ortho-Azidobenzaldehyde | β-Ketosulfonamides/sulfones | Base | 3-Sulfonyl-substituted quinolines | nih.gov |

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic β-enaminonitrile. wikipedia.orgsynarchive.com This reaction is conceptually related to the Dieckmann condensation. wikipedia.org While the classical Thorpe-Ziegler reaction is primarily used for the synthesis of five- and six-membered carbocycles and heterocycles, its principles can be adapted for the synthesis of certain heterocyclic systems.

In the context of aminoquinoline-carbonitrile synthesis, a Thorpe-Ziegler-type cyclization can be envisioned in the formation of the quinoline ring from a suitably substituted dinitrile precursor. For example, a 2-(cyanomethylamino)benzonitrile derivative could potentially undergo an intramolecular cyclization under basic conditions to form a 4-aminoquinoline-3-carbonitrile (B2762942) derivative, although this specific application is less commonly reported than other methods. The reaction proceeds via the deprotonation of one of the α-carbon atoms to the nitrile groups, followed by nucleophilic attack on the other nitrile group, leading to a cyclic imine which then tautomerizes to the more stable enamine.

Sustainable and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. These "green" protocols aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One-pot syntheses are a cornerstone of green chemistry as they reduce the number of work-up and purification steps, thereby saving time, energy, and materials. researchgate.netafricanjournalofbiomedicalresearch.com The use of eco-friendly and readily available catalysts is another key aspect of sustainable synthesis.

Ammonium Chloride (NH₄Cl) has emerged as an inexpensive, non-toxic, and efficient catalyst for the synthesis of quinoline derivatives. researchgate.netafricanjournalofbiomedicalresearch.comscielo.brthepharmajournal.comresearchgate.net It has been successfully used to promote the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles from aromatic amines, aromatic aldehydes, and malononitrile. researchgate.netafricanjournalofbiomedicalresearch.com The reaction is typically carried out in an environmentally benign solvent like ethanol or water, and the catalyst can be easily removed after the reaction. researchgate.netscielo.br Research has shown that 10 mol% of ammonium chloride can effectively catalyze the reaction, leading to high yields of the desired products. researchgate.netafricanjournalofbiomedicalresearch.com Ammonium chloride is thought to activate the carbonyl group of the aldehyde via hydrogen bonding, facilitating the initial Knoevenagel condensation. scielo.br

L-Proline , a naturally occurring amino acid, is another excellent example of a green catalyst. researchgate.netrsc.orgrsc.orgresearchgate.net It is biodegradable, inexpensive, and can be used in small quantities. L-proline has been shown to be an effective catalyst for the synthesis of various quinoline derivatives, often in aqueous media, which further enhances the green credentials of the process. researchgate.netoiccpress.com It can act as a bifunctional catalyst, with both its amine and carboxylic acid groups participating in the catalytic cycle. rsc.org For instance, L-proline has been used to catalyze the three-component condensation reaction of 2H-indene-1,3-dione, naphthalen-1-amine, and aldehydes to produce benzo[h]-indeno[1,2-b]-quinoline derivatives. researchgate.net

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

| Ammonium Chloride (NH₄Cl) | Aromatic amines, aromatic aldehydes, malononitrile | Ethanol/Water | Inexpensive, non-toxic, high yields | researchgate.netafricanjournalofbiomedicalresearch.com |

| L-Proline | 2H-indene-1,3-dione, naphthalen-1-amine, aldehydes | Aqueous media | Biodegradable, efficient, can induce enantioselectivity | researchgate.netrsc.orgrsc.orgoiccpress.com |

Microwave-Assisted Synthesis for Reaction Acceleration and Yield Enhancement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions and improving product yields in the synthesis of quinoline derivatives. lew.roacs.org This method significantly reduces reaction times compared to conventional heating methods. lew.roresearchgate.net For instance, the synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been achieved in very short reaction times (as low as 30 seconds) with high yields (up to 99%) using microwave irradiation. sciforum.net

In one study, the synthesis of N-oxide quinoline derivatives using conventional heating at 65°C required 9 to 11 hours to achieve yields of 38% to 67%. lew.ro Under microwave irradiation at 100 W, the same reactions were completed in just 30 to 40 minutes with improved yields of 57% to 84%. lew.ro Similarly, 2-acetoxyquinoline derivatives that required 4 hours of conventional heating at 170°C to produce 40% to 80% yields were synthesized in 15 to 35 minutes with yields of 60% to 100% using microwave irradiation at 900 W. lew.roresearchgate.net

The combination of microwave irradiation with multicomponent reactions (MCRs) provides a rapid and cost-effective strategy for creating diverse quinoline-based compounds. acs.org For example, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was successfully carried out in DMF under microwave irradiation, with reaction times ranging from 8 to 20 minutes and yields between 68% and 86%. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

| Product | Conventional Method (Time, Temp, Yield) | Microwave Method (Time, Power, Yield) | Reference |

| N-oxide quinoline derivatives | 9-11 h, 65°C, 38-67% | 30-40 min, 100 W, 57-84% | lew.ro |

| 2-acetoxyquinoline derivatives | 4 h, 170°C, 40-80% | 15-35 min, 900 W, 60-100% | lew.roresearchgate.net |

| 2-Amino-4-arylquinoline-3-carbonitriles | Not specified | 30 sec, 200 W, up to 99% | sciforum.net |

Aqueous Media and Solvent-Free Conditions in Quinoline-Carbonitrile Synthesis

In the pursuit of greener and more sustainable chemical processes, significant efforts have been made to utilize aqueous media and solvent-free conditions for the synthesis of quinoline-carbonitriles. researchgate.netrsc.org Water is an attractive solvent due to its low cost, non-flammability, and environmental friendliness. sciforum.net The synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been successfully demonstrated in neat water under microwave irradiation, yielding excellent results. sciforum.net

Solvent-free, or neat, reaction conditions offer several advantages, including reduced solvent waste, lower costs, and often, milder reaction conditions. A number of studies have reported the successful synthesis of quinoline derivatives under solvent-free conditions, frequently in conjunction with thermal or microwave heating. For example, a series of quinoline derivatives were synthesized from 2-aminoacetophenone (B1585202) and 2-aminobenzophenone with various ketones in the presence of caesium iodide under solvent-free and thermal conditions, resulting in good yields and short reaction times. researchgate.net Another study utilized Hβ zeolite as a catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

The use of Brønsted acids as catalysts has also enabled the solvent-free synthesis of various quinoline derivatives from N-alkyl anilines and alkynes or alkenes, with oxygen as the oxidant, achieving satisfactory to excellent yields. rsc.org These methodologies highlight a shift towards more environmentally benign synthetic protocols in quinoline chemistry.

Optimization of Reaction Parameters and Catalytic Systems

The efficiency and selectivity of this compound synthesis are highly dependent on the optimization of reaction parameters, including the choice of catalyst, catalyst loading, temperature, and solvent system.

Catalyst Selection and Loading Effects on Reaction Efficiency and Selectivity

A wide range of catalysts have been explored for the synthesis of quinoline derivatives, including metal-based catalysts, organocatalysts, and heterogeneous catalysts. Palladium catalysts, such as Pd(OAc)₂, are commonly used. nih.govfrontiersin.org For instance, a palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines employed Pd(OAc)₂ in the presence of Cu(OAc)₂ as an oxidant. nih.gov Copper(I) iodide (CuI) has also been shown to be an effective catalyst in the synthesis of 2-aminosulfonyl-3-substituted-4-aminoquinolines. nih.govfrontiersin.org

Organocatalysts like L-proline have gained attention as environmentally friendly alternatives. sciforum.net In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, L-proline was found to be an effective catalyst when the reaction was carried out in water. sciforum.net Ammonium chloride has also been identified as a cost-effective and efficient catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles, providing excellent yields. researchgate.net

The amount of catalyst used, or catalyst loading, is a critical parameter. Studies have shown that there is often an optimal catalyst loading, beyond which no significant improvement in yield is observed. For example, in a synthesis of 4H-pyrano[3,2-h]quinoline derivatives using a nano cobalt ferrite (B1171679) catalyst, 500 mg of the catalyst was found to be sufficient to achieve a 92% yield. researchgate.net Increasing the catalyst amount did not lead to a considerable change in the product yield, while decreasing it resulted in lower yields. researchgate.net Similarly, in an ammonium chloride-catalyzed reaction, a catalyst loading of 10 mol% was found to be optimal, with higher loadings having no effect on the reaction's progress. researchgate.net

Influence of Temperature and Solvent Systems on Product Yields and Purity

Temperature is a crucial factor that significantly influences reaction rates and product yields. Generally, increasing the reaction temperature leads to a decrease in reaction time and an increase in product yield, up to an optimal point. In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, increasing the temperature from 40°C to 80°C resulted in a decrease in reaction time and an increase in yield from 68% to 92%. researchgate.net Similarly, in a base-promoted synthesis of polysubstituted 4-aminoquinolines, raising the temperature from 25°C to 100°C dramatically increased the yield of the desired product from 20% to a much higher yield. cardiff.ac.uk

Table 2: Effect of Reaction Parameters on Quinoline Synthesis

| Parameter | Variation | Effect on Yield/Reaction Time | Reference |

| Catalyst Loading (Ammonium Chloride) | 10 mol% vs. 15 mol% | 10 mol% was optimal; 15 mol% showed no further improvement. | researchgate.net |

| Catalyst Loading (Nano CoFe₂O₄) | Increased loading | 500 mg was sufficient for 92% yield; higher amounts did not significantly increase yield. | researchgate.net |

| Temperature | 40°C to 80°C | Yield increased from 68% to 92% and reaction time decreased. | researchgate.net |

| Temperature | 25°C to 100°C | Yield increased from 20% to a significantly higher yield. | cardiff.ac.uk |

| Solvent | Dichloromethane vs. others | Dichloromethane gave better yields than chloroform, THF, dioxane, acetonitrile (B52724), and DMF. | nih.govfrontiersin.org |

| Solvent | DMF vs. others | DMF was the best solvent compared to DMSO, dioxane, and toluene. | nih.govfrontiersin.org |

| Solvent | Ethanol vs. Water | Ethanol was chosen for easier product isolation. | researchgate.net |

Regioselectivity and Stereoselectivity in Aminoquinoline-Carbonitrile Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted quinolines. Many synthetic protocols for this compound and its analogues demonstrate high regioselectivity. For example, a one-pot synthesis using ammonium chloride as a catalyst showed high regioselectivity, accommodating various aromatic amines and aldehydes while excluding aliphatic substrates. researchgate.net Similarly, a green procedure for the synthesis of 2-amino-4-arylquinoline-3-carbonitrile using L-proline as a catalyst also proceeded with high regioselectivity. sciforum.net In multicomponent reactions, it has been observed that when an aniline with a functional group at the meta-position is used, only one of the two possible regioisomeric products is formed. sciforum.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly in the synthesis of chiral molecules. In the context of aminoquinoline synthesis, enantioselective catalysis has been employed to produce specific stereoisomers. For instance, a synergistic approach combining photoredox and nickel catalysis has been developed for the asymmetric aminocarbonylation of α-chloroalkylarenes, yielding chiral amides with high enantiomeric excess. acs.org This method relies on a chiral Ni(I)-carbamoyl complex to facilitate the stereoselective capture of a C(sp³)-centered radical. acs.org The synthesis of 2-aminoquinoline-based alkaloids from acetonitrile has also been shown to proceed via a stereoselective conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles. rsc.org

Chemical Reactivity and Derivatization Strategies of 2 Aminoquinoline 4 Carbonitrile Scaffolds

Functional Group Interconversions of the Amino Moiety

The amino group at the C2 position of the quinoline (B57606) ring is a key handle for derivatization. It behaves as a typical aromatic amine, participating in a variety of functional group interconversions. These transformations are fundamental in creating diverse libraries of compounds for biological screening. fiveable.mesolubilityofthings.comslideshare.netorganic-chemistry.org

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Alkylation and Arylation: The amino group can be alkylated or arylated under various conditions, though this can sometimes be challenging due to the electron-donating nature of the amino group. nih.gov

Diazotization: Reaction with nitrous acid can lead to the formation of a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents.

These interconversions allow for the fine-tuning of electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, which are critical determinants of biological activity. solubilityofthings.comslideshare.net

Reactions Involving the Nitrile Group

The nitrile group at the C4 position is another versatile functional group that can be transformed into several other functionalities, significantly expanding the chemical space accessible from the 2-aminoquinoline-4-carbonitrile starting material. pressbooks.pubresearchgate.netlibretexts.org

Chemical Transformations to Carboxylic Acid Derivatives (e.g., Amides, Esters)

One of the most common and synthetically useful transformations of the nitrile group is its hydrolysis to a carboxylic acid or its derivatives. chemistrysteps.comchemistrysteps.comlibretexts.orggoogle.comlibretexts.org This can be achieved under either acidic or basic conditions. libretexts.orgresearchgate.net

Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as hydrochloric or sulfuric acid, leads to the formation of the corresponding carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. chemistrysteps.comchemistrysteps.com The intermediate imidic acid then tautomerizes to an amide, which is further hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. libretexts.orglibretexts.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

Once the carboxylic acid is obtained, it can be readily converted into a variety of derivatives, including:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Amides: Amide formation can be accomplished by reacting the carboxylic acid with an amine using a coupling agent or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

These transformations are crucial for modulating the pharmacokinetic properties of the resulting compounds.

Reactions on the Quinoline Ring System

The quinoline ring system itself is amenable to further functionalization, primarily through annulation and cyclization reactions, as well as substitution reactions.

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrimido[4,5-b]quinolines, Pyranoquinolines)

The vicinal arrangement of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often lead to the formation of complex, polycyclic structures with interesting biological activities.

Pyrimido[4,5-b]quinolines: These fused systems can be synthesized from this compound through cyclization with various reagents. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of 4-aminopyrimido[4,5-b]quinolines. researchgate.net Multicomponent reactions involving 1,3-dicarbonyl compounds, aldehydes, and aminouracils are also employed for the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.govnih.govrsc.org

Pyranoquinolines: The synthesis of pyrano[3,2-h]quinoline derivatives can be achieved through the reaction of 8-hydroxyquinoline (B1678124) derivatives with α-cyanocinnamonitriles. researchgate.net Another approach involves a one-pot, three-component reaction between aryl glyoxal (B1671930) derivatives, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one. nih.gov Ultrasound-promoted synthesis using a sulfated tin oxide catalyst has also been reported for the preparation of 2-amino-4H-pyranoquinolines. researchgate.net

The following table summarizes some examples of annulation and cyclization reactions:

| Starting Material(s) | Reagent(s)/Conditions | Fused Heterocycle |

| 2-Aminoquinoline-3-carboxamide | Formamide, Acetic anhydride, Phenyl isocyanate, Phenyl isothiocyanate, Diethyl carbonate | 4-Hydroxypyrimido[4,5-b]quinolines researchgate.net |

| 2-Amino-3-cyanoquinoline | Ammonia (B1221849), Urea, Formamide | 4-Aminopyrimido[4,5-b]quinoline derivatives researchgate.net |

| 8-Hydroxyquinoline, α-Cyanocinnamonitriles | Et3N | 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives researchgate.net |

| Aryl glyoxal derivatives, Ethyl cyanoacetate, 4-Hydroxyquinolin-2(1H)-one | CuMnxOy-GO, K2CO3, H2O, Reflux | Pyranoquinolines nih.gov |

| 1,3-Diketones, 6-Aminouracil, Aromatic aldehydes | Ball-milling (mechanochemical) | Pyrimido[4,5-b]quinolines rsc.org |

These annulation strategies provide access to a wide range of structurally diverse heterocyclic compounds with potential applications in drug discovery. nih.govnih.gov

Substitution Reactions and their Impact on Electronic Properties

While direct electrophilic substitution on the this compound ring can be complex due to the presence of multiple directing groups, nucleophilic aromatic substitution (SNAr) on halo-substituted precursors is a common strategy. For example, starting from a 4-chloroquinoline (B167314) derivative, the chlorine atom can be displaced by various nucleophiles. mdpi.com

The electronic nature of the substituents can have a profound impact on the biological activity of the resulting derivatives. For instance, in the context of antibacterial agents, the presence of specific substituents can enhance the binding affinity to the target enzyme.

Design and Synthesis of Diverse this compound Derivatives for Structure-Activity Relationship Investigations

The chemical tractability of the this compound scaffold makes it an ideal platform for the design and synthesis of compound libraries for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netmdpi.comnih.govrsc.orge3s-conferences.org By systematically modifying the amino group, the nitrile group, and the quinoline ring, researchers can probe the key structural features required for a desired biological activity. nih.govnih.govnih.govresearchgate.net

For example, a common strategy involves:

Synthesis of a core scaffold: A one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles can be achieved through a Mannich-type reaction of aromatic amines, aromatic aldehydes, and malononitrile (B47326). researchgate.net

Derivatization: The core scaffold is then subjected to a variety of derivatization reactions targeting the different functional groups. For instance, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed and subsequently converted to esters or amides. nih.gov

Biological Evaluation: The resulting library of compounds is then screened for biological activity.

SAR Analysis: The relationship between the structural modifications and the observed biological activity is then analyzed to identify key pharmacophoric features and guide the design of the next generation of compounds. mdpi.comnih.gov

An example of a synthetic route for generating diverse derivatives is the reaction of o-cyanobenzylbromide with diethylamine (B46881) to yield o-(diethylaminomethyl)benzonitrile, followed by reduction of the nitrile group. nih.gov This provides an amine that can be further elaborated.

The following table illustrates the types of derivatives that can be synthesized and their potential impact on SAR:

| Modification Site | Type of Modification | Potential Impact on Properties |

| Amino Group | Acylation, Sulfonylation, Alkylation | Modulates H-bonding, lipophilicity, and steric bulk. nih.gov |

| Nitrile Group | Hydrolysis to COOH, conversion to esters/amides | Alters polarity, solubility, and potential for new interactions. |

| Quinoline Ring | Introduction of substituents, annulation reactions | Fine-tunes electronic properties, introduces new binding motifs, and alters the overall shape of the molecule. rsc.orgresearchgate.net |

Through these systematic derivatization strategies, the this compound scaffold has been successfully utilized to develop potent and selective inhibitors for a variety of biological targets. rsc.orgresearchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of atoms present in a molecule.

In the ¹H NMR spectrum of quinoline (B57606) derivatives, protons on the aromatic rings typically resonate in the downfield region, generally between 6.0 and 8.0 ppm. The specific chemical shifts are influenced by the electronic effects of substituents. For instance, the electronegativity of the nitrogen heteroatom in the quinoline ring causes a downfield shift for adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons in quinoline derivatives typically appear in the range of 110–152 ppm. The positions of the signals are sensitive to the electronic environment, with carbons ortho and para to the nitrogen heteroatom often appearing at a higher frequency due to the deshielding effect of the nitrogen. For example, in some quinoline structures, signals for carbons adjacent to the nitrogen (C2 and C8a) and the carbon para to it (C4) are observed at the lower end of this range, while other carbons appear at higher fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Quinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.0 - 8.0 | Influenced by substituent effects and proximity to the nitrogen heteroatom. |

| ¹³C (Aromatic) | 110 - 152 | Ortho and para carbons to the nitrogen are typically deshielded. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edulibretexts.org Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, allowing for the tracing of spin systems within the molecule. sdsu.edu For instance, the connectivity of the protons on the carbocyclic and heterocyclic rings of the quinoline core can be mapped out.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct method for assigning carbon resonances based on previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for determining long-range (typically two to four bond) correlations between protons and carbons (¹H-¹³C). columbia.eduyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing correlations across heteroatoms or carbonyl groups. emerypharma.com For example, a correlation between the proton at position 8 and the carbon of the nitrile group (C4) would confirm their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. mdpi.com For 2-Aminoquinoline-4-carbonitrile (C₁₀H₇N₃), the monoisotopic mass is 169.064 Da. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.07128 | 137.5 |

| [M+Na]⁺ | 192.05322 | 149.0 |

| [M-H]⁻ | 168.05672 | 139.8 |

| [M+NH₄]⁺ | 187.09782 | 155.3 |

| [M+K]⁺ | 208.02716 | 143.7 |

| [M+H-H₂O]⁺ | 152.06126 | 124.4 |

| [M+HCOO]⁻ | 214.06220 | 156.9 |

| [M+CH₃COO]⁻ | 228.07785 | 149.4 |

| [M+Na-2H]⁻ | 190.03867 | 145.4 |

| [M]⁺ | 169.06345 | 131.0 |

| [M]⁻ | 169.06455 | 131.0 |

m/z: mass-to-charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. mdpi.comiosrjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com Key functional groups in this compound give rise to characteristic absorption bands. The amino group (NH₂) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile group (C≡N) exhibits a sharp, intense absorption band around 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the C≡N bond and the breathing modes of the aromatic rings are expected to be prominent in the Raman spectrum.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. elsevierpure.comelsevierpure.comnih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Table 3: Illustrative Crystal Data for a Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7759 (3) |

| b (Å) | 10.6399 (3) |

| c (Å) | 20.7929 (7) |

| β (°) | 93.842 (3) |

| Volume (ų) | 1937.17 (11) |

| Z | 4 |

This data is for a derivative, 2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Aminoquinoline 4 Carbonitrile

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level. This method allows researchers to visualize the binding mode and understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific molecular docking studies exclusively focused on 2-aminoquinoline-4-carbonitrile are not extensively detailed in the available literature, numerous studies on closely related quinoline (B57606) derivatives provide valuable insights into their potential binding modes and therapeutic targets. For instance, docking studies of various substituted quinolines have been conducted against a range of biological targets, including cancer-related proteins and receptors implicated in other diseases. nih.govnih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, a derivative of this compound, is generated and optimized using computational chemistry software. The docking program then systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a defined scoring function that estimates the binding affinity.

For example, studies on quinoline derivatives targeting cancer cell lines have identified potential interactions with enzymes like Topoisomerase I. nih.gov In such cases, the quinoline core might form crucial π-π stacking interactions with aromatic residues in the active site, while the amino and carbonitrile groups could participate in hydrogen bonding or other polar interactions. A study on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, with interactions involving key amino acid residues such as ILE-8, LYS-7, and TRP-12. nih.gov These findings highlight the importance of specific substitutions on the quinoline ring in determining binding affinity and selectivity.

The results from molecular docking studies are often presented in tables that summarize the binding energies and key interacting residues, providing a rational basis for the design of new analogs with improved potency.

| Target Protein | Ligand Class | Observed Binding Affinity (kcal/mol) | Key Interacting Residues |

| CB1a | 2H-thiopyrano[2,3-b]quinoline derivatives | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 nih.gov |

| Topoisomerase I | Substituted quinolines | Not explicitly quantified in the provided search results | DNA fragmentation suggests interaction nih.gov |

| Rat Glioblastoma (C6) cells | Morpholine/piperazine substituted quinolines | IC50 values of 47.5 and 46.3 µg/mL | Not specified nih.gov |

Pharmacophore Modeling for Identifying Essential Molecular Features for Biological Activity

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. taylorandfrancis.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. taylorandfrancis.com

These models often highlight the importance of several key features. The quinoline nitrogen typically acts as a hydrogen bond acceptor. The amino group at position 2 or 4 can serve as a hydrogen bond donor. The aromatic quinoline ring itself often contributes to hydrophobic and π-π stacking interactions within the target's binding pocket. The carbonitrile group at position 4 would introduce a strong electron-withdrawing feature and a potential hydrogen bond acceptor.

A general pharmacophore model for antimalarial 4-aminoquinoline (B48711) derivatives might include the following features:

A hydrogen bond acceptor: Corresponding to the quinoline ring nitrogen.

A hydrogen bond donor: Corresponding to the amino group.

An aromatic ring feature: Representing the quinoline core.

A hydrophobic feature: Often associated with substituents on the quinoline ring.

Structure-activity relationship (SAR) studies on the 4-aminoquinoline pharmacophore have shown that the 7-chloro and 4-amino groups are crucial for π-π interactions and association with heme, which is important for antimalarial activity. nih.gov The quinoline moiety is essential for the accumulation of the compound in the parasite's digestive vacuole. nih.gov

| Pharmacophoric Feature | Potential Role in Biological Activity | Corresponding Structural Moiety in this compound |

| Hydrogen Bond Acceptor | Interaction with donor groups in the target's active site. | Quinoline ring nitrogen, Nitrile nitrogen |

| Hydrogen Bond Donor | Interaction with acceptor groups in the target's active site. | Amino group at position 2 |

| Aromatic Ring | π-π stacking interactions with aromatic residues of the target. | Quinoline ring system |

| Hydrophobic Region | Van der Waals interactions within hydrophobic pockets of the target. | The bicyclic quinoline core |

By understanding these essential features, medicinal chemists can design new molecules that fit the pharmacophore model, with the aim of improving biological activity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

In QSAR studies, the structural properties of molecules are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity.

For quinoline derivatives, several QSAR and 3D-QSAR studies have been reported, particularly in the context of their antimalarial activity. nih.govnih.govmdpi.comugm.ac.id For example, a 3D-QSAR study on a large dataset of 178 quinoline derivatives using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) yielded statistically significant models. nih.gov The CoMFA model showed a non-cross-validated correlation coefficient (r²_ncv) of 0.969 and a cross-validated correlation coefficient (q²) of 0.677. nih.gov The CoMSIA model gave an r²_ncv of 0.962 and a q² of 0.741. nih.gov These robust statistical values indicate a high predictive power of the models.

These models provide contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, the models might indicate that bulky, electron-donating groups at a specific position on the quinoline ring increase activity, while electronegative groups at another position are detrimental. A study on 2,4-disubstituted quinoline derivatives designed based on a 3D-QSAR study confirmed the predictive power of the models through in vivo screening. nih.gov

Another study on 4-aminoquinoline-1,3,5-triazine hybrids as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) resulted in a 3D-QSAR model with an R² of 0.881 and a Q² of 0.773. ugm.ac.id This model identified the S108 residue of the enzyme as a key determinant for inhibitor binding. ugm.ac.id

The findings from these QSAR studies provide quantitative insights into the structure-activity relationships of quinoline derivatives and serve as a valuable guide for the rational design of novel analogs, including those based on the this compound scaffold.

| QSAR Study | Compound Class | Statistical Parameters | Key Findings |

| 3D-QSAR (CoMFA) nih.gov | 2,4-Disubstituted quinoline derivatives | r²_ncv = 0.969, q² = 0.677 | Validated predictive model for antimalarial activity. |

| 3D-QSAR (CoMSIA) nih.gov | 2,4-Disubstituted quinoline derivatives | r²_ncv = 0.962, q² = 0.741 | Confirmed the findings of the CoMFA model and guided the synthesis of active compounds. |

| 3D-QSAR ugm.ac.id | 4-Aminoquinoline-1,3,5-triazines | R² = 0.881, Q² = 0.773 | Identified S108 residue of PfDHFR as a key interaction point. |

| 2D/3D-QSAR mdpi.com | Quinoline derivatives against P. falciparum | r²_test CoMFA = 0.878, r²_test CoMSIA = 0.876, r²_test 2D-QSAR = 0.845 | Models accurately predicted the activity of newly synthesized quinoline derivatives. |

Biological Activity and Mechanistic Studies in Vitro Focus

In Vitro Biological Evaluation Methodologies

The therapeutic potential of 2-aminoquinoline-4-carbonitrile derivatives is rigorously assessed using a variety of standardized in vitro laboratory methods designed to quantify their biological effects.

Antimalarial Activity Assessments against Parasitic Strains (e.g., Plasmodium falciparum)

The primary method for evaluating the antimalarial efficacy of this compound analogues is through in vitro susceptibility assays against cultured Plasmodium falciparum parasites, the deadliest species causing malaria in humans. These assays are crucial for determining the potency of the compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. nih.govplos.orgresearchgate.netnih.gov

A widely used, high-throughput method is the SYBR Green I-based fluorescence assay . nih.govspringernature.comiddo.org This assay measures the proliferation of parasites within red blood cells. SYBR Green I is a dye that intercalates with DNA, and its fluorescence is significantly enhanced upon binding. nih.govasm.org In the assay, parasitized red blood cells are incubated with various concentrations of the test compounds for a standard period, typically 72 hours, which allows for at least one full intraerythrocytic developmental cycle. researchgate.net After incubation, the cells are lysed, and SYBR Green I dye is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is then measured using a fluorescence plate reader. iddo.org A reduction in fluorescence in treated samples compared to untreated controls indicates inhibition of parasite growth. From this data, the 50% inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of parasite growth, can be calculated. nih.govresearchgate.net This method is valued for being fast, cost-effective, and avoiding the use of radioactive materials, making it suitable for large-scale drug screening. springernature.comnih.gov

These assays are performed on a panel of well-characterized P. falciparum laboratory strains, such as the CQS 3D7 and D6 strains, and the CQR Dd2, W2, and K1 strains, to determine the compounds' effectiveness against resistant parasites and to calculate a resistance index (RI). nih.govplos.orgnih.govresearchgate.net

Antimicrobial Spectrum Investigations (e.g., Antibacterial, Antifungal, Antiviral Properties)

The antimicrobial potential of quinoline (B57606) derivatives is investigated using broth microdilution or agar (B569324) diffusion techniques to determine the Minimum Inhibitory Concentration (MIC). ekb.egapjhs.com These tests are conducted against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium), and fungi (e.g., Candida albicans). ekb.egnih.gov

In a typical broth microdilution assay, standardized concentrations of the microorganisms are exposed to serial dilutions of the test compounds in a liquid growth medium in 96-well plates. After an incubation period, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC. researchgate.net Some studies have reported that quinoline-3-carbonitrile derivatives show promising antibacterial activity, particularly against E. coli. researchgate.net Additionally, certain quinoline-based compounds have been evaluated for antiviral activity, with some showing inhibitory effects against HIV reverse transcriptase. biorxiv.org

Anticancer and Antiproliferative Activity against Specific Cell Lines

The cytotoxic and antiproliferative effects of this compound and its analogues are commonly evaluated against a variety of human cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method used for this purpose. scielo.orgekb.eg This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

For the assay, cancer cells, such as the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), or cervical cancer cells like HeLa , are seeded in 96-well plates and treated with varying concentrations of the test compounds. scielo.orgnih.govresearchgate.net After a set exposure time (e.g., 24 or 48 hours), the MTT reagent is added. The resulting formazan crystals are then dissolved in a suitable solvent (like DMSO), and the absorbance is measured with a spectrophotometer. scielo.org A decrease in absorbance indicates reduced cell viability. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is then determined.

Studies have shown that certain quinoline derivatives can induce dose-dependent cytotoxicity in MCF-7 cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. scielo.orgresearchgate.net Further mechanistic studies may involve cell cycle analysis and apoptosis assays (e.g., evaluating caspase activation or Bax/Bcl-2 protein levels) to understand how these compounds lead to cell death. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Urease, Tpl2 Kinase, PfDHFR)

The ability of this compound derivatives to act as enzyme inhibitors is a key area of investigation for their therapeutic potential.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. The inhibitory activity of quinoline derivatives against urease is often measured using the indophenol (B113434) method. tandfonline.com This assay quantifies the amount of ammonia (B1221849) produced by the enzymatic reaction. Quinoline-based acyl thiourea (B124793) derivatives have shown potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than the standard inhibitor, thiourea. tandfonline.com Molecular docking studies are often used to predict how these compounds bind to the enzyme's active site, which typically involves interaction with the nickel ions in the catalytic center. tandfonline.com

Tpl2 Kinase Inhibition: Tumor progression locus-2 (Tpl2), also known as COT or MAP3K8, is a serine/threonine kinase involved in inflammatory responses by regulating the production of cytokines like TNF-α. acs.orgacs.org The inhibition of Tpl2 is a therapeutic target for inflammatory diseases. The inhibitory activity of 4-anilino-6-aminoquinoline-3-carbonitrile derivatives against Tpl2 is determined through kinase assays. These assays measure the phosphorylation of a substrate by the Tpl2 enzyme. Initial leads in this class were potent but not selective, also inhibiting EGFR kinase. acs.orgacs.org However, structural modifications, specifically at the C-8 position of the quinoline ring, led to the development of highly selective and potent Tpl2 inhibitors with IC₅₀ values in the nanomolar range. acs.orgmedchemexpress.com

PfDHFR Inhibition: Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite, making it a well-validated drug target. nih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to parasite death. nih.gov The inhibitory potential of quinoline analogues against PfDHFR is evaluated using enzymatic assays that measure the reduction of dihydrofolate to tetrahydrofolate. Molecular docking studies help to understand the binding interactions of these inhibitors within the enzyme's active site, particularly with key amino acid residues like Asp54. nih.govresearchgate.net

Molecular Targets and Pathways of this compound and its Analogues

The biological activities of these compounds stem from their interactions with specific molecular targets, thereby modulating key cellular pathways.

Inhibition of Heme Polymerization and Heme Binding Interactions

A primary mechanism of action for many quinoline-based antimalarial drugs, including the well-known chloroquine (B1663885), is the disruption of heme detoxification in the malaria parasite. researchgate.netwustl.edunih.govnih.gov During its life cycle within red blood cells, the parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin (also known as β-hematin). nih.govnih.gov

Quinoline compounds are weak bases that accumulate in the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. nih.gov Here, they are believed to interfere with heme detoxification through two related mechanisms:

Heme Binding: The quinoline molecules can form a complex with free heme. This drug-heme complex is thought to be more toxic than free heme itself and may damage parasite membranes. nih.gov

Inhibition of Heme Polymerization: The quinoline-heme complex, or the drug itself, can cap the growing faces of the hemozoin crystal, preventing further heme molecules from being added to the polymer. researchgate.netjohnshopkins.edu This blockage of the polymerization process leads to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to its death. nih.govnih.gov

The efficacy of novel 4-aminoquinoline (B48711) analogues is often correlated with their ability to inhibit β-hematin formation in vitro. nih.gov Assays have been developed to screen for compounds that inhibit this process, and a significant correlation has been found between a compound's β-hematin inhibitory activity and its in vitro antimalarial potency. nih.gov Computational studies also support this mechanism, indicating that these compounds can bind to heme, which is a key step in explaining their antiplasmodial activity. nih.govplos.org

Data Tables

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |

| Tetrahydroquinoline (JS-92) | MCF-7 | MTT | 5.03 | scielo.org |

| Tetrahydroquinoline (JS-56) | MCF-7 | MTT | 9.74 | scielo.org |

| Quinoxaline Derivative (9) | MCF-7 | MTT | Significant Cytotoxicity | ekb.eg |

| Naphthoquinone-Quinolone (11a) | MCF-7 | Not specified | Similar to Doxorubicin | nih.gov |

This table presents a selection of quinoline derivatives and their reported cytotoxic activity against the MCF-7 breast cancer cell line.

Table 2: In Vitro Enzyme Inhibition by Selected Quinoline Derivatives

| Compound Class | Enzyme | Standard Inhibitor | IC₅₀ Range (µM) | Source |

| Quinoline-based acyl thioureas | Urease | Thiourea (IC₅₀ = 19.53 µM) | 1.19 - 18.92 | tandfonline.com |

| 4-Anilino-6-aminoquinoline-3-carbonitriles | Tpl2 Kinase | - | 0.03 - 0.05 | acs.orgacs.orgmedchemexpress.com |

| 2-Mimicry Quinoline Derivatives | DNMT1 | - | 1.9 - 3.5 | biorxiv.org |

This table summarizes the inhibitory concentrations of various quinoline derivatives against different enzymes, demonstrating their potential as specific enzyme inhibitors.

Interactions with Nucleic Acids (e.g., DNA Binding Affinity)

The ability of quinoline derivatives to interact with nucleic acids is a well-documented aspect of their mechanism of action. For the 4-aminoquinoline class, protonation of the quinoline ring's nitrogen atom and a tertiary amino group in a side chain is thought to facilitate binding to DNA. frontiersin.org This interaction is a key tool for inhibiting CpG-DNA. frontiersin.org

Studies on hybrid molecules incorporating the 4-aminoquinoline moiety have provided further insight. For instance, a series of 2-aminopyrimidine (B69317) based 4-aminoquinoline compounds were investigated for their anti-plasmodial activity. nih.gov Binding assays conducted with these hybrids revealed a preferential binding to AT-rich pUC18 DNA, suggesting a mode of action that involves interference with the parasite's genetic material. nih.govnih.gov The formation of polyamines in some derivatives is also believed to contribute to their biological effects by binding with the parasite's DNA. nih.gov

Specific Enzymatic Targets and Active Site Interactions (e.g., PBP2a, Adenosine (B11128) Receptors)

The versatility of the aminoquinoline scaffold allows it to be tailored to interact with specific enzymatic targets.

Penicillin-Binding Protein 2a (PBP2a): PBP2a is a crucial transpeptidase enzyme found in Methicillin-Resistant Staphylococcus aureus (MRSA) that confers resistance to β-lactam antibiotics. nih.govnih.gov It allows for the continued biosynthesis of the bacterial cell wall even in the presence of these drugs. nih.gov While PBP2a is a significant target in the development of anti-MRSA agents, specific interaction studies detailing the binding of this compound derivatives with PBP2a are not extensively covered in the available literature.

Adenosine Receptors: The A2A adenosine receptor (A2AR) has been identified as a therapeutic target for neurodegenerative diseases and cancer. nih.gov Research into the structurally related 2-aminoquinazoline (B112073) scaffold has yielded potent A2AR antagonists. nih.gov In one study, substitutions at the C6 and C7 positions of the quinazoline (B50416) ring and the addition of aminoalkyl chains at the C2-position were explored to improve antagonist activity and solubility. nih.gov Compound 5m from this series demonstrated a high affinity for the human A2A receptor (hA2AR) with a Kᵢ value of 5 nM. nih.gov The introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents also resulted in compounds with significant binding affinities and functional antagonist activity, highlighting the potential for this heterocyclic system to be optimized for A2AR inhibition. nih.gov

Table 1: Activity of 2-Aminoquinazoline Derivatives as A2A Adenosine Receptor Antagonists Data sourced from a study on the related 2-aminoquinazoline scaffold. nih.gov

| Compound | Substituent Modification | Binding Affinity (Kᵢ, nM) | Functional Antagonist Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | 6-bromo-4-(furan-2-yl) | 20 | Not specified |

| 5m | C6/C7 substitutions | 5 | 6 |

| 9x | C2-aminopentylpiperidine | 21 | 9 |

| 10d | C2-4-[(piperidin-1-yl)methyl]aniline | 15 | 5 |

Modulation of Intracellular Signaling Pathways (e.g., Inflammatory Cascades)

Quinoline derivatives with a tertiary amine group are recognized for their immunomodulatory effects, acting as either agonists or antagonists of Toll-like receptors (TLRs). frontiersin.org Specifically, the 2-aminoquinoline (B145021) structure is a well-studied platform that has led to the discovery of potent agonists for TLR8. frontiersin.org Compounds like imiquimod (B1671794) and resiquimod, which are based on this scaffold, act as agonists for TLR7 and TLR8. frontiersin.org Their use in in vitro models of infection has been shown to control parasite proliferation, an effect that correlates with an increase in the ratio of pro-inflammatory cytokines compared to untreated controls. frontiersin.org This demonstrates that the 2-aminoquinoline scaffold can directly modulate intracellular signaling pathways involved in the host's inflammatory response. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological potency and selectivity of the 4-aminoquinoline scaffold are profoundly influenced by the nature, position, and stereochemistry of its substituents. Extensive SAR studies have been conducted to delineate the chemical features required for various biological activities, from antimalarial to immunomodulatory effects.

Influence of Substituents on Potency and Selectivity

The modification of the quinoline core and its side chains is a key strategy for optimizing biological activity.

Quinoline Core Substitutions: For antimalarial activity, a 7-chloro group on the quinoline nucleus is often considered optimal. nih.govpharmacy180.com Replacing the 7-chloro substituent with groups like bromo (Br), methoxy (B1213986) (OCH₃), or methyl (CH₃) generally leads to decreased activity. nih.gov However, studies on 7-substituted 4-aminoquinolines have shown that derivatives with a bi-aryl group at the 7-position can be highly potent against drug-resistant malaria strains. biointerfaceresearch.com In some series, electron-donating substituents at this position showed slightly better activity against certain strains. nih.gov

Side Chain Modifications: The side chain at the 4-amino position is critical. For antimalarials, a dialkylaminoalkyl chain with two to five carbons between the nitrogen atoms is considered optimal. pharmacy180.com The presence of a tertiary amine in the side chain is important for activity, as it aids in the accumulation of the compound within the acidic food vacuole of the parasite. nih.gov Replacing the 4-amino group with sulfur (S) or oxygen (O) has been shown to reduce antimalarial activity. nih.gov In the context of A2A receptor antagonists based on the related quinazoline scaffold, adding aminoalkyl chains with tertiary amines at the C2-position was a successful strategy to enhance both activity and solubility. nih.gov

Table 2: Summary of Substituent Effects on the 4-Aminoquinoline Scaffold

| Position | Substituent Type | Effect on Biological Activity | Source(s) |

|---|---|---|---|

| C7 | Chloro (Cl) | Optimal for antimalarial activity | nih.gov, pharmacy180.com |

| C7 | Bromo (Br), Methoxy (OCH₃) | Decreased antimalarial activity | nih.gov |

| C7 | Bi-aryl groups | High potency against resistant strains | biointerfaceresearch.com |

| C4 | Amino group | Essential for accumulation and activity | nih.gov |

| C4 | Sulfur (S) or Oxygen (O) | Reduced antimalarial activity | nih.gov |

| Side Chain | Tertiary amine | Important for activity and accumulation | nih.gov |

Role of Steric and Electronic Effects in Molecular Recognition

The interplay of steric and electronic factors governs how these molecules interact with their biological targets.

Electronic Effects: Quantitative structure-activity relationship (QSAR) models have suggested that for antimalarial 4-aminoquinolines, "softer" compounds, which relates to their electronic polarizability, tend to exhibit improved activity. researchgate.net While strong electronic effects were not always evident, some studies noted that electron-donating substituents could slightly improve potency against specific P. falciparum strains. nih.gov The hydrophilic properties of the compounds were also found to be a crucial predictor of activity against chloroquine-sensitive strains. researchgate.net

Steric Effects: The size and spatial arrangement of substituents play a significant role. For instance, the bulkier structure of bis(4-aminoquinoline) derivatives is thought to help overcome certain drug resistance mechanisms in parasites by sterically hindering interactions with efflux transporters like PfCRT. biointerfaceresearch.com Intramolecular hydrogen bonding, a feature dependent on the three-dimensional arrangement of a side chain, has also been shown to be crucial for potency against chloroquine-resistant strains. nih.gov

Impact of Regiochemistry on Biological Activity

The specific placement of functional groups on the quinoline ring system is a determining factor for biological efficacy.

Quinoline Ring: The regiochemistry of substitution on the quinoline nucleus is critical. As mentioned, the 7-position is a key site for modification to enhance antimalarial activity. nih.govpharmacy180.com Conversely, substitutions at other positions can be detrimental; for example, adding a methyl group at the 3-position reduces activity, while an additional methyl group at the 8-position can abolish it entirely. pharmacy180.com

Amino Group Position: The 4-aminoquinoline scaffold itself is a testament to the importance of regiochemistry. The placement of the amino group at the C4 position is essential for the mechanism that allows the drug to accumulate in the parasite's food vacuole. nih.gov Other isomers, such as 8-aminoquinolines, represent a different class of antimalarials with distinct SAR and toxicity profiles. The 2-aminoquinoline core is particularly noted as a scaffold for TLR agonists. frontiersin.org This highlights how the position of the amino group fundamentally defines the compound's pharmacological profile.

Applications in Materials Science and Industrial Chemistry

Utilization as Ligands in Coordination Chemistry and Metal Complexes

The 2-aminoquinoline-4-carbonitrile scaffold serves as an effective ligand in coordination chemistry. The nitrogen atoms within the quinoline (B57606) ring and the amino group, as well as the nitrogen of the nitrile group, can act as donor sites for coordination with various metal ions. This coordination can lead to the formation of stable metal complexes with diverse geometries and electronic properties.

The versatility of the quinoline framework allows for the synthesis of potentially tridentate ligands. For instance, derivatives like N-(2-aminophenyl)- and N-(3-aminophenyl)quinoline-2′-carboxamide can act as bidentate or tridentate ligands depending on the metal ion and reaction conditions. capes.gov.br In these cases, coordination can occur through the quinoline ring nitrogen, an amide oxygen, and an amino nitrogen. capes.gov.br The resulting metal complexes exhibit a range of stereochemistries and can sometimes be polymeric in nature. capes.gov.br

Furthermore, the introduction of other functional groups onto the quinoline ring system can modify the coordinating properties and lead to complexes with specific applications. For example, quinoline-2,4-dicarboxylate has been used to construct three-dimensional coordination polymers with lanthanide ions, where the ligand acts as a bridging or bridging-chelating building block. The coordination of metal ions like copper(II) with derivatives such as 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxides has also been explored, demonstrating coordination through the amine and N-oxide groups. researchgate.net

The complexation of 2-aminoquinoline (B145021) derivatives with metal ions like zinc(II) and copper(II) has been shown to enhance biological activities compared to the free ligand. nih.gov This highlights the importance of metal complex formation in modulating the properties of these organic molecules. nih.gov

Application in Dye Molecules and Advanced Optical Materials

While specific studies focusing solely on this compound in dye and advanced optical material applications are not extensively detailed in the provided search results, the general class of quinoline derivatives is known for its utility in this area. The extended π-conjugated system of the quinoline ring is a key feature that can be exploited in the design of chromophores and fluorophores.

The development of enantioselective variants of many transition metal-catalyzed reactions has found applications in diverse fields, including optical electronics and sensors. acs.org This suggests a potential avenue for the use of chiral this compound derivatives in such advanced materials. The synthesis of quinoline derivatives is often pursued for their potential biological and, by extension, photophysical properties. researchgate.netafricanjournalofbiomedicalresearch.com

The structural framework of 4-aminoquinoline (B48711) itself is a precursor for various derivatives with a wide range of applications, including those that could be relevant to optical materials. wikipedia.orgnih.gov The ability to form hydrogen-bonded charge-transfer complexes, as seen with 4-aminoquinoline and chloranilic acid, is a property that can influence the optical characteristics of a material. wikipedia.org

Corrosion Inhibition Properties for Metallic Surfaces

A significant application of this compound and its derivatives is in the field of corrosion inhibition, particularly for protecting metallic surfaces in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosion process.

Derivatives of this compound have demonstrated high inhibition efficiencies for steel in acidic media. For example, 2-amino-4-(2,4-dihydroxyphenyl)quinoline-3-carbonitrile (ADQC) showed a maximum inhibition efficiency of 96.12% for SAE 1006 steel in a 1M HCl solution. researchgate.net Similarly, a study on 2-amino-4-arylquinoline-3-carbonitriles (AACs) as corrosion inhibitors for mild steel in 1 M HCl reported inhibition efficiencies up to 96.52%. rsc.orgresearchgate.net

The mechanism of inhibition involves the adsorption of the quinoline derivatives onto the metal surface, a process that often follows the Langmuir adsorption isotherm. researchgate.netrsc.orgresearchgate.netnih.gov This adsorption can be influenced by the electronic properties of substituents on the quinoline ring. For instance, electron-releasing groups like hydroxyl (–OH) can enhance inhibition efficiency, while electron-withdrawing groups like nitro (–NO2) can decrease it. rsc.orgresearchgate.net These inhibitors can act as cathodic or mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netrsc.orgnih.gov

The protective film formed by these inhibitors has been confirmed by surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray spectroscopy (EDX), and Atomic Force Microscopy (AFM). researchgate.netrsc.orgresearchgate.net Quantum chemical calculations have also been employed to provide theoretical insights into the adsorption mechanism. researchgate.netrsc.org

Table of Research Findings on Corrosion Inhibition by this compound Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Type of Inhibitor | Adsorption Isotherm |

| 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile (ADQC) | SAE 1006 steel | 1M HCl | 96.12 | Cathodic | Langmuir |

| 2-amino-4-(4-hydroxyphenyl) quinoline-3-carbonitrile (AAC-3) | Mild steel | 1 M HCl | 96.52 | Cathodic | Langmuir |

| 2-amino-4-phenylquinoline-3-carbonitrile (AAC-2) | Mild steel | 1 M HCl | 95.65 | Cathodic | Langmuir |

| 2-amino-4-(4-nitrophenyl) quinoline-3-carbonitrile (AAC-1) | Mild steel | 1 M HCl | 94.78 | Cathodic | Langmuir |

| 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) | Carbon steel | 0.5 M HCl | Not specified | Mixed-type | Langmuir |

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, but the demand for more sustainable, efficient, and versatile methods continues to drive innovation. For 2-aminoquinoline-4-carbonitrile and its analogues, recent research has focused on one-pot, multicomponent reactions (MCRs) that offer significant advantages over traditional, multi-step syntheses.

A notable advancement is the development of a one-pot synthesis for 2-amino-4-arylquinoline-3-carbonitriles using ammonium (B1175870) chloride as a catalyst. researchgate.netafricanjournalofbiomedicalresearch.com This method, which involves the reaction of aromatic amines, aromatic aldehydes, and malononitrile (B47326) in ethanol (B145695), is lauded for its operational simplicity, high yields (up to 92%), and adherence to the principles of green chemistry by using a cost-effective and environmentally benign catalyst. researchgate.netafricanjournalofbiomedicalresearch.com The reaction proceeds smoothly with a variety of substituted aromatic aldehydes and amines, demonstrating its broad applicability. researchgate.netafricanjournalofbiomedicalresearch.com

Beyond this specific example, the broader field of 4-aminoquinoline (B48711) synthesis is seeing a surge in sophisticated catalytic systems. These include:

Gold-catalyzed reactions: A gold-catalyzed syn-1,2-difunctionalization of ynamides with 2-aminobenzonitriles has been developed for the synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines. nih.gov

Palladium-catalyzed MCRs: Palladium catalysts are being employed in multicomponent domino reactions, such as the tandem conjugate addition/cyclization of in situ generated β-(2-aminoaryl)-α,β-ynones with amines to yield 2-aryl-4-dialkylaminoquinolines. nih.gov

Imidoylative Sonogashira/Cyclization Cascades: A one-pot, two-stage process involving an imidoylative Sonogashira coupling followed by cyclization has been reported for the modular synthesis of substituted 4-aminoquinolines. researchgate.net

These advanced methodologies, while not all directly applied to this compound yet, represent the forefront of synthetic chemistry and are likely to be adapted for its production and derivatization in the near future. The focus remains on improving efficiency, regioselectivity, and the environmental footprint of these synthetic routes.

| Synthetic Method | Catalyst/Reagents | Key Features | Reference |

| One-pot MCR for 2-amino-4-arylquinoline-3-carbonitriles | Ammonium chloride, aromatic amines, aromatic aldehydes, malononitrile | Environmentally friendly, high yields, operational simplicity | researchgate.netafricanjournalofbiomedicalresearch.com |

| Gold-catalyzed difunctionalization | Ph₃PAuNTf₂ | Synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines | nih.gov |

| Palladium-catalyzed domino reaction | PdCl₂(PPh₃)₂ | Synthesis of 2-aryl-4-dialkylaminoquinolines | nih.gov |

| Imidoylative Sonogashira/cyclization | Pd(OAc)₂, Xantphos, CuBr | Modular synthesis of substituted 4-aminoquinolines | researchgate.net |

Integration of Advanced Computational Approaches for Rational Design and Discovery

The integration of computational tools has become indispensable in modern drug discovery and materials science. For quinoline-based compounds, including this compound, these approaches are being used to accelerate the design and discovery of new molecules with desired properties.